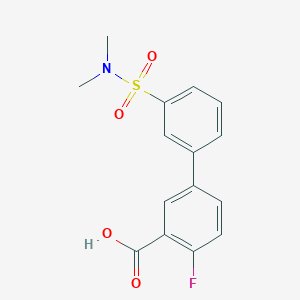
3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%, is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of benzoic acid and can be used to study the effects of trifluoromethylation on various molecules. This compound has been studied extensively in the laboratory and has been found to have a wide range of biochemical and physiological effects.
科学研究应用
3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%, has a wide range of scientific research applications. It has been used in the study of enzyme inhibition, as it has been shown to inhibit the activity of certain enzymes such as lipases, proteases, and cytochrome P450 enzymes. It has also been used to study the effects of trifluoromethylation on various molecules, and it has been used in the study of drug metabolism. Additionally, this compound has been used in the development of new drugs, as it has been shown to have potential anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%, is not fully understood. However, it is believed that the trifluoromethyl group of this compound is responsible for its biological effects. This group is thought to interact with nucleophilic groups on proteins, leading to the inhibition of enzyme activity. Additionally, this compound is thought to interact with lipids and other molecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%, has been found to have a wide range of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of various enzymes, including lipases, proteases, and cytochrome P450 enzymes. Additionally, it has been found to have potential anti-inflammatory and anti-cancer properties. Furthermore, this compound has been found to interact with lipids and other molecules, leading to changes in their structure and function.
实验室实验的优点和局限性
The use of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%, in laboratory experiments has both advantages and limitations. One of the main advantages of using this compound is its ability to inhibit the activity of various enzymes, which can be useful in the study of drug metabolism and the development of new drugs. Additionally, this compound has been found to have potential anti-inflammatory and anti-cancer properties, which can be useful in the study of these conditions. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not yet fully understood how this compound interacts with proteins and other molecules, which can make it difficult to study its effects in detail.
未来方向
There are a number of potential future directions for the use of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%. One potential direction is to further study the mechanism of action of this compound, in order to better understand how it interacts with proteins and other molecules. Additionally, further research could be done to explore the potential anti-inflammatory and anti-cancer properties of this compound, as well as its potential as a drug development tool. Finally, this compound could be used to study the effects of trifluoromethylation on various molecules, which could lead to the development of new compounds with useful properties.
合成方法
The synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%, is a multi-step process that involves the trifluoromethylation of benzoic acid. The first step involves the reaction of benzoic acid with methyl trifluoromethanesulfonate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces the trifluoromethylated benzoic acid, which is then reacted with dimethylsulfamoyl chloride to form the desired product. The final product is then purified using column chromatography.
属性
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S/c1-20(2)25(23,24)14-5-3-4-10(9-14)11-6-12(15(21)22)8-13(7-11)16(17,18)19/h3-9H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQMTUHSKSFAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














